molecular formula C7H11Cl3N2O B8182081 (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride

(3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride

Cat. No.: B8182081
M. Wt: 245.5 g/mol
InChI Key: JEJLVUYUYAOWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H10Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride typically involves the chlorination of 6-methoxypyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced techniques such as crystallization and recrystallization ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Chemistry: (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It helps in understanding the binding mechanisms and effects of pyridine-based compounds on enzymes and receptors.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    6-Methoxypyridin-2-ylmethanamine: Lacks the chlorine atom at the 3-position.

    3-Chloropyridin-2-ylmethanamine: Lacks the methoxy group at the 6-position.

    2-Chloro-6-methoxypyridine: Lacks the methanamine group.

Uniqueness: (3-Chloro-6-methoxypyridin-2-yl)methanamine dihydrochloride is unique due to the presence of both the chlorine atom at the 3-position and the methoxy group at the 6-position on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(3-chloro-6-methoxypyridin-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.2ClH/c1-11-7-3-2-5(8)6(4-9)10-7;;/h2-3H,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLVUYUYAOWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.